2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a fluorobenzyl group, a methoxyphenyl group, and a tetrahydropyrimidoquinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled through various chemical reactions. Common synthetic routes include:
Nucleophilic Substitution:
Aromatic Substitution: The methoxyphenyl group is often introduced through aromatic substitution reactions.
Cyclization: The formation of the tetrahydropyrimidoquinoline core involves cyclization reactions, which may require specific catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
- 2-[(4-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness
The uniqueness of 2-[(3-fluorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione lies in its specific substitution pattern and the presence of both fluorobenzyl and methoxyphenyl groups. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C27H26FN3O3S |
---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-(2-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C27H26FN3O3S/c1-27(2)12-18-22(19(32)13-27)21(17-9-4-5-10-20(17)34-3)23-24(29-18)30-26(31-25(23)33)35-14-15-7-6-8-16(28)11-15/h4-11,21H,12-14H2,1-3H3,(H2,29,30,31,33) |
InChI Key |
ZBTKZWBTAWAVOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC(=CC=C4)F)C5=CC=CC=C5OC)C(=O)C1)C |
Origin of Product |
United States |
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